(5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride
Overview
Description
(5-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the imidazole ring and a methanamine group, which is further converted to its hydrochloride salt form for enhanced stability and solubility.
Mechanism of Action
Mode of Action
It is known that the imidazole ring in the compound’s structure is a common motif in many biologically active molecules, suggesting potential interactions with various biological targets .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then treated with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification processes such as crystallization and recrystallization to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
- (4-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride
- (5-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
- (5-Phenyl-1H-imidazol-4-yl)methanamine hydrochloride
Uniqueness: (5-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to the specific positioning of the phenyl group at the 5-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
IUPAC Name |
(5-phenyl-1H-imidazol-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQQIZHQBBTZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670251 | |
Record name | 1-(5-Phenyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175531-38-1, 945404-25-1 | |
Record name | 1-(5-Phenyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 945404-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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